molecular formula C17H20ClN B12711673 Dimefadane hydrochloride CAS No. 108975-84-4

Dimefadane hydrochloride

Cat. No.: B12711673
CAS No.: 108975-84-4
M. Wt: 273.8 g/mol
InChI Key: XLFKPSXGNJGVCH-UHFFFAOYSA-N
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Description

Dimefadane hydrochloride is a chemical compound with the molecular formula C17H20ClN. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group and an amine group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimefadane hydrochloride typically involves the reaction of 1H-inden-1-amine with N,N-dimethyl-3-phenylpropan-1-amine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Dimefadane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Dimefadane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Dimefadane hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter levels. The compound binds to receptors and inhibits the reuptake of neurotransmitters, thereby enhancing their effects. This mechanism is similar to that of other psychoactive drugs, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine hydrochloride: Another compound with similar structural features but different pharmacological properties.

    Chlorpheniramine maleate: Shares some structural similarities but has distinct therapeutic uses.

Uniqueness

Dimefadane hydrochloride is unique due to its specific binding affinity and mechanism of action, which distinguishes it from other similar compounds. Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness.

Properties

CAS No.

108975-84-4

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H

InChI Key

XLFKPSXGNJGVCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

Origin of Product

United States

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